molecular formula C21H13N3O5 B12609586 4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile CAS No. 648891-33-2

4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile

Cat. No.: B12609586
CAS No.: 648891-33-2
M. Wt: 387.3 g/mol
InChI Key: UPCSWQGDUSAVFT-UHFFFAOYSA-N
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Description

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structure and properties It consists of a central 1,3-phenylene ring substituted with methoxy and nitro groups, connected via oxygen bridges to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-nitro-phthalonitrile with a bisphenol compound. The bisphenol compound, which contains secondary amine groups, reacts with 4-nitro-phthalonitrile under nucleophilic substitution conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These interactions enable the compound to exert its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Similar structure but with carboxy groups instead of methoxy and nitro groups.

    4,4’-[(5-Methoxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .

Biological Activity

4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer effects, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be described by its chemical structure, which features two dibenzonitrile units connected by a methoxy and nitro-substituted phenylene group. This unique structure is hypothesized to contribute to its biological activities.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of 25.72 ± 3.95 μM, indicating effective inhibition of cell proliferation.
  • In Vivo Studies : In mice bearing tumors, treatment with the compound resulted in notable tumor growth suppression .

Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that the compound may possess broad-spectrum antibacterial activity .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells via activation of intrinsic pathways.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes involved in cellular signaling pathways has been noted, which may contribute to its anti-cancer effects .
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent cell death .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of dibenzonitrile compounds for their biological activities:

  • Compound Variants : Researchers synthesized multiple analogs with varying substitutions on the benzene rings. These modifications were systematically assessed for their cytotoxicity and antibacterial efficacy.
  • Results : Certain derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological outcomes .

Properties

CAS No.

648891-33-2

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

4-[3-(4-cyanophenoxy)-5-methoxy-4-nitrophenoxy]benzonitrile

InChI

InChI=1S/C21H13N3O5/c1-27-19-10-18(28-16-6-2-14(12-22)3-7-16)11-20(21(19)24(25)26)29-17-8-4-15(13-23)5-9-17/h2-11H,1H3

InChI Key

UPCSWQGDUSAVFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

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